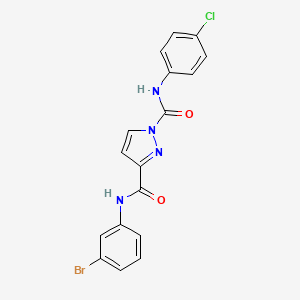![molecular formula C24H23FN2O3S2 B3510123 2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide](/img/structure/B3510123.png)
2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Overview
Description
2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrolidinylsulfonyl group, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the fluorophenyl group, and the attachment of the pyrrolidinylsulfonyl group. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a thiol to form the fluorophenylmethylsulfanyl group.
Attachment of the Pyrrolidinylsulfonyl Group: This can be done through a sulfonylation reaction where a pyrrolidine derivative reacts with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the fluorophenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl and benzamide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
- 2-[(4-bromophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
- 2-[(4-methylphenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Uniqueness
2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S2/c25-19-9-7-18(8-10-19)17-31-23-6-2-1-5-22(23)24(28)26-20-11-13-21(14-12-20)32(29,30)27-15-3-4-16-27/h1-2,5-14H,3-4,15-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZXSYEZCZKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-bromophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3510054.png)
![2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B3510060.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3510068.png)

![6-bromo-2-ethyl-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3510085.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3510092.png)
![(5Z)-5-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3510101.png)
![3-chloro-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3510109.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3510112.png)
![N-1,3-thiazol-2-yl-2-{[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B3510122.png)
![2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide](/img/structure/B3510133.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B3510138.png)
![4-[(cyclohexylsulfanyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3510140.png)
![N-[2-(cyclohexyloxy)-5-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B3510149.png)
